3-氨基异恶唑

描述

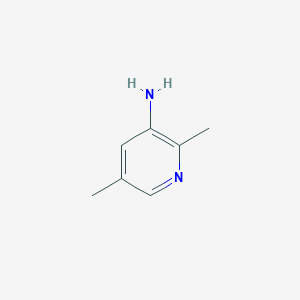

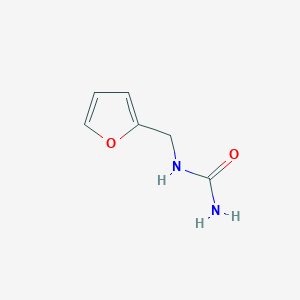

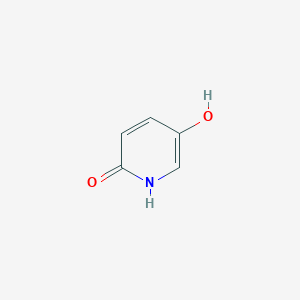

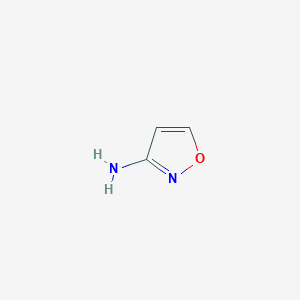

3-Aminoisoxazole (isoxazol-3-amine) is a 3-substituted isoxazole derivative. It is a structural isomer of 5-aminoisoxazole.

科学研究应用

益生元化学和天体生物学

3-氨基异恶唑已被认定为核糖核苷酸的益生元前体,而核糖核苷酸是 RNA 的基本组成部分。这种化合物被认为在 RNA 世界假说中至关重要,该假说认为 RNA 是地球上形成的第一个生物分子之一。 3-氨基异恶唑的光谱特征有助于天文学家在星际空间中搜寻这种分子,从而可能为生命起源提供见解 .

生物化学与分子生物学

在生物化学中,3-氨基异恶唑作为形成核糖核苷酸的反应性物质,使其处于与生物分子结构和动力学起源相关的研究中心。 其精确的旋转频率有助于指导研究,以理解生物分子的形成 .

制药

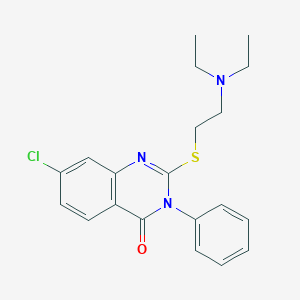

3-氨基异恶唑在药物合成中用作试剂和起始原料。它用于制造化合物,如 N-(4-(N-异恶唑-3-基磺酰胺基)苯基)乙酰胺和 N-(异恶唑-3-基)-N′-(甲氧羰基)硫脲。 这些化合物是合成各种药物的中间体,包括第四代头孢菌素类抗生素 .

农业

虽然没有明确提及在农业中的直接应用,但源自 3-氨基异恶唑的化合物的抗菌特性可能在杀虫剂或除草剂的开发中发挥作用。 它在控制微生物抗性方面的更广泛意义可以通过提供对作物保护策略的见解来间接地有利于农业实践 .

材料科学

3-氨基异恶唑在材料科学中用作合成复杂分子的构件。 其结构特性使其成为在各种行业中具有潜在应用的创造新材料的宝贵组成部分 .

环境科学

在环境科学中,对 3-氨基异恶唑的研究围绕着它作为益生元分子的潜力展开。 了解它在环境中的行为和存在可以阐明有助于地球以及可能其他行星上生命的化学过程 .

化学合成

3-氨基异恶唑是化学合成中的关键中间体。它用于制备各种杂环化合物,这些化合物在开发用于工业应用的新化学品方面至关重要。 其在反应中的多功能性使其成为合成化学中的宝贵资产 .

分析化学

在分析化学中,3-氨基异恶唑可用作各种分析方法中的标准品或试剂。 其特征明确的特性,如折射率和沸点,使其可用于仪器的校准和分析技术的验证 .

作用机制

Target of Action

3-Aminoisoxazole is a nitrogen-containing heterocycle that serves as a key intermediate in the synthesis of various natural products and related compounds . It has been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .

Mode of Action

The mode of action of 3-Aminoisoxazole involves its chemical reactivity as masked enaminones, which have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems . The compound can exist in solutions as two tautomeric forms, and the form predominates depending on the selected solvent .

Biochemical Pathways

It’s known that the compound is involved in various linear and multicomponent reactions . For example, the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones led to the formation of the intermediate compound, the cyclization of which gave the respective dihydroisoxazolo .

Pharmacokinetics

The compound’s boiling point is 226-228 °c (lit) , and it has a density of 1.138 g/mL at 25 °C (lit.) , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-Aminoisoxazole’s action are largely dependent on the specific biochemical pathways it affects. As a key intermediate in the synthesis of various compounds, its effects can be diverse, ranging from hypoglycemic to anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 3-Aminoisoxazole can be influenced by various environmental factors. For instance, the tautomeric form that the compound takes can depend on the solvent used . Additionally, the yield of the target product in reactions involving 3-Aminoisoxazole can depend on the nature of the solvent .

安全和危害

未来方向

Isoxazoles, including 3-Aminoisoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential application of synthesized bioactive compounds .

生化分析

Biochemical Properties

It has been identified as a potential prebiotic precursor of ribonucleotides . This suggests that 3-Aminoisoxazole may interact with enzymes, proteins, and other biomolecules involved in the synthesis of ribonucleotides.

Temporal Effects in Laboratory Settings

Spectroscopic characterization of 3-Aminoisoxazole has been performed, providing accurate rotational frequencies .

属性

IUPAC Name |

1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWLPWDOYJEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024771 | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-42-1, 147815-03-0 | |

| Record name | 3-Isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-aminoisoxazole relevant to the study of the origins of life?

A1: 3-Aminoisoxazole has been proposed as a potential precursor to ribonucleotides, the building blocks of RNA, in prebiotic scenarios []. This is significant because RNA is thought to have played a crucial role in the emergence of life on Earth, potentially predating DNA.

Q2: Has 3-aminoisoxazole been detected in space?

A2: While 3-aminoisoxazole itself has not yet been definitively detected in space, its potential as a prebiotic molecule has motivated astronomers to search for it in the interstellar medium. Accurate rotational frequencies for 3-aminoisoxazole, determined through computational characterization and spectroscopic studies, have been provided to guide this search [].

Q3: What is the molecular formula and weight of 3-aminoisoxazole?

A3: The molecular formula of 3-aminoisoxazole is C3H4N2O, and its molecular weight is 84.08 g/mol.

Q4: What are some methods for synthesizing 3-aminoisoxazole and its derivatives?

A4: Numerous synthetic approaches to 3-aminoisoxazoles have been explored, including:

- Reacting 3-chloro-2-methylisoxazolium chlorides with amines, followed by dehydrochlorination and addition-elimination reactions with alkyl or acyl halides [].

- Treating 3-bromoisoxazolines with amines in the presence of a base, followed by oxidation of the resulting 3-aminoisoxazolines [].

- Reacting β-oxo dithioesters with amines and hydroxylamine in a one-pot, three-component cyclocondensation reaction [].

- Reacting acetylenic nitriles and esters with hydroxylamine under alkaline conditions [].

- Reacting 1-ethylthio-3-iminopyrrolizine-2-carboxamides with hydroxylamine [].

Q5: Can you describe the spectroscopic characterization of 3-aminoisoxazole?

A5: The rotational spectrum of 3-aminoisoxazole has been recorded and analyzed in the 6–24 GHz and 80–320 GHz frequency ranges using Fourier-transform microwave and frequency-modulated millimeter/sub-millimeter spectrometers []. This characterization revealed two states arising from the inversion motion of the -NH2 group and allowed for the assignment of over 1300 rotational transitions. This detailed spectroscopic data provides a valuable tool for astronomers seeking to detect 3-aminoisoxazole in space.

Q6: What are some notable applications of 3-aminoisoxazole in organic synthesis?

A6: 3-Aminoisoxazoles serve as versatile building blocks in various synthetic transformations. For instance:

- They act as dinucleophiles in domino reactions with oxal(imidoyl)chlorides, yielding biologically relevant 1,4-dihydro-imidazo[4,5-b]quinoxalines [].

- They undergo palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement reactions with 2-pyridyl trifluoromethanesulfonate to provide [, , ]triazolo[1,5-a]pyridines [].

- They react with phenoxycarbonyl isocyanate to yield 1,3,4-thiadiazolo[3,2-a]-1,3,5-triazine-5,7-diones and isoxazolo[2,3-a]-1,3,5-triazines [].

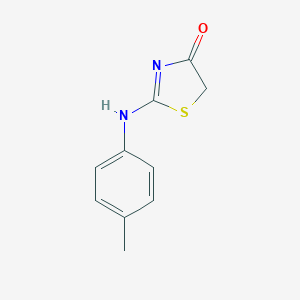

- They serve as starting materials for multi-step syntheses of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a key side-chain in fourth-generation cephem antibiotics [, ].

Q7: Have 3-aminoisoxazole derivatives shown any promising biological activities?

A7: Yes, certain 3-aminoisoxazole derivatives have exhibited antileishmanial activity against Leishmania donovani in vitro and in vivo []. Further research is needed to explore their therapeutic potential fully.

Q8: What is known about the degradation of 3-aminoisoxazole and its derivatives in the environment?

A8: Studies have shown that the soil fungus Rhizoctonia solani can degrade isouron, a herbicide containing a 3-aminoisoxazole moiety [, ]. The degradation pathway involves oxidative hydroxylation of the tert-butyl group on the isoxazole ring and demethylation of the urea side chain. Similar degradation patterns have been observed with other isouron-related compounds.

Q9: Are there bacteria capable of degrading 3-aminoisoxazole derivatives?

A9: Yes, Pseudomonas putida has been shown to reductively degrade isouron and related compounds []. This bacterial degradation pathway differs from the fungal pathway and involves the reduction of the isoxazole ring.

Q10: What are the limitations of the current research on 3-aminoisoxazole?

A10: Despite the growing body of research, several aspects of 3-aminoisoxazole require further investigation:

- In-depth computational studies: While computational methods have been used to determine spectroscopic properties [], more extensive computational studies, such as QSAR modeling and molecular dynamics simulations, could further elucidate the reactivity, properties, and potential applications of 3-aminoisoxazole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。